(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propanol backbone, with two fluorine atoms substituted on the phenyl ring. The stereochemistry of the compound is specified as (3R), indicating the configuration of the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves several steps:
Starting Material: The synthesis begins with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(2,4-difluorophenyl)propan-1-one.
Intermediate Formation: The intermediate is then converted to 1-(2,4-difluorophenyl)-3-nitropropan-1-one by the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or zinc dust.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: The enantiomer with opposite stereochemistry.
(3R)-3-amino-3-(3,4-difluorophenyl)propan-1-ol: A regioisomer with different fluorine substitution.
(3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol: A compound with chlorine instead of fluorine atoms.
Uniqueness
- The specific (3R) configuration and the presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring make (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol unique. These structural features influence its chemical reactivity, biological activity, and potential applications.
Properties
CAS No. |
612532-18-0 |
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Molecular Formula |
C9H11F2NO |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
InChI Key |
NYJUMGOILSWHAV-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCO)N |
Origin of Product |
United States |
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